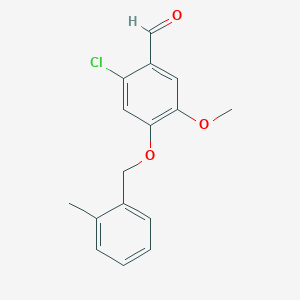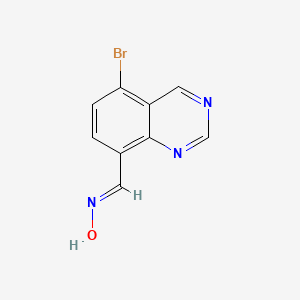![molecular formula C24H16 B13015026 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is a complex organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused rings, making it an interesting subject for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the use of palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation . This method allows for the formation of the complex fused ring structure characteristic of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Applied in the development of organic semiconductors and optoelectronic devices
Wirkmechanismus
The mechanism by which 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic properties. It can interact with various molecular targets, including enzymes and receptors, through π-π interactions and other non-covalent interactions. These interactions can influence the pathways involved in electronic conduction and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,9,10-Tetrahydrodicyclopenta[cd,lm]perylene
- 3,4,9,10-Tetramethylperylene
Uniqueness
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is unique due to its specific ring structure and electronic properties. Compared to similar compounds, it exhibits different magnetic and electronic behaviors, which can be attributed to the differences in the transverse correlations between the positions of the chains in its structure .
Eigenschaften
Molekularformel |
C24H16 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,8,10,12,14,18(22),19,23-decaene |
InChI |
InChI=1S/C24H16/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h5-12H,1-4H2 |
InChI-Schlüssel |
FCUZIOYDBKVZCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C3C4=CC=C5CCC6=C5C4=C(C=C6)C7=C3C2=C1C=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


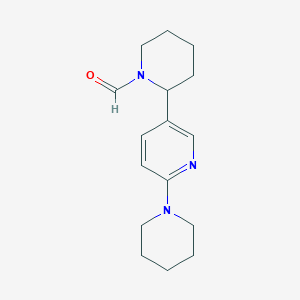
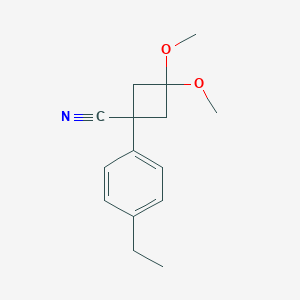
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)
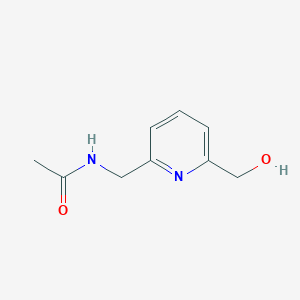
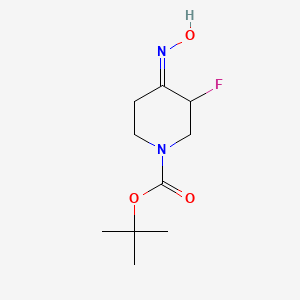
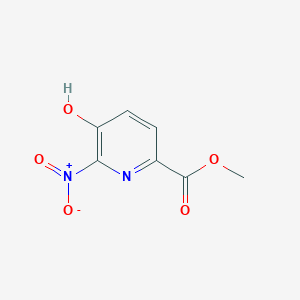
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)


![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)

